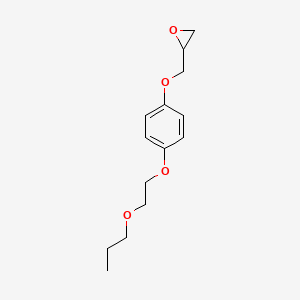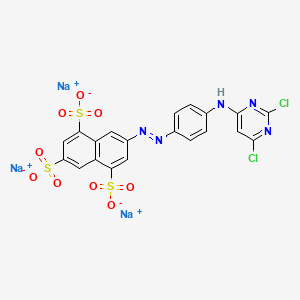
Trisodium 7-((4-((2,6-dichloro-4-pyrimidinyl)amino)phenyl)azo)naphthalene-1,3,5-trisulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trisodium 7-((4-((2,6-dichloro-4-pyrimidinyl)amino)phenyl)azo)naphthalene-1,3,5-trisulphonate is a synthetic organic compound known for its vibrant color and extensive use in various industries. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. It is commonly used in textile, paper, and leather industries for dyeing purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 7-((4-((2,6-dichloro-4-pyrimidinyl)amino)phenyl)azo)naphthalene-1,3,5-trisulphonate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-((2,6-dichloro-4-pyrimidinyl)amino)aniline. This involves treating the aniline derivative with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with naphthalene-1,3,5-trisulphonic acid in an alkaline medium. This step forms the azo bond (-N=N-) and results in the formation of the desired azo dye.
Neutralization and Isolation: The reaction mixture is neutralized, and the product is isolated by filtration, followed by washing and drying.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process is automated to maintain consistency and efficiency. The final product is often spray-dried to obtain a fine powder suitable for various applications.
化学反应分析
Types of Reactions
Trisodium 7-((4-((2,6-dichloro-4-pyrimidinyl)amino)phenyl)azo)naphthalene-1,3,5-trisulphonate undergoes several types of chemical reactions:
Reduction: The azo group (-N=N-) can be reduced to form corresponding amines. This reaction is typically carried out using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups on the pyrimidine ring. Common nucleophiles include amines and thiols.
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the cleavage of the azo bond and formation of various oxidation products.
Common Reagents and Conditions
Reducing Agents: Sodium dithionite, hydrogen with a catalyst.
Nucleophiles: Amines, thiols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Major Products Formed
Reduction: Corresponding amines.
Substitution: Substituted derivatives with nucleophiles replacing the chloro groups.
Oxidation: Cleavage products of the azo bond.
科学研究应用
Trisodium 7-((4-((2,6-dichloro-4-pyrimidinyl)amino)phenyl)azo)naphthalene-1,3,5-trisulphonate has several scientific research applications:
Chemistry: Used as a model compound in studying azo dye chemistry and reactions.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used in textile, paper, and leather industries for dyeing purposes.
作用机制
The mechanism of action of Trisodium 7-((4-((2,6-dichloro-4-pyrimidinyl)amino)phenyl)azo)naphthalene-1,3,5-trisulphonate primarily involves its interaction with substrates through the azo group. The azo bond can undergo reduction, leading to the formation of amines, which can further interact with biological molecules. The compound’s vibrant color is due to the extensive conjugation in its structure, which allows it to absorb visible light.
相似化合物的比较
Similar Compounds
- Trisodium 7-((4-((2,6-dichloro-4-pyrimidinyl)amino)phenyl)azo)naphthalene-1,3,6-trisulphonate
- Trisodium 7-((4-((2,6-dichloro-4-pyrimidinyl)amino)phenyl)azo)naphthalene-1,3,4-trisulphonate
Uniqueness
Trisodium 7-((4-((2,6-dichloro-4-pyrimidinyl)amino)phenyl)azo)naphthalene-1,3,5-trisulphonate is unique due to its specific substitution pattern on the naphthalene ring, which influences its color properties and reactivity. The presence of the 2,6-dichloro-4-pyrimidinyl group also imparts distinct chemical properties, making it suitable for specific applications in various industries.
属性
CAS 编号 |
71720-92-8 |
|---|---|
分子式 |
C20H10Cl2N5Na3O9S3 |
分子量 |
700.4 g/mol |
IUPAC 名称 |
trisodium;7-[[4-[(2,6-dichloropyrimidin-4-yl)amino]phenyl]diazenyl]naphthalene-1,3,5-trisulfonate |
InChI |
InChI=1S/C20H13Cl2N5O9S3.3Na/c21-18-9-19(25-20(22)24-18)23-10-1-3-11(4-2-10)26-27-12-5-14-15(16(6-12)38(31,32)33)7-13(37(28,29)30)8-17(14)39(34,35)36;;;/h1-9H,(H,23,24,25)(H,28,29,30)(H,31,32,33)(H,34,35,36);;;/q;3*+1/p-3 |
InChI 键 |
PXMNLPKAEVUAHS-UHFFFAOYSA-K |
规范 SMILES |
C1=CC(=CC=C1NC2=CC(=NC(=N2)Cl)Cl)N=NC3=CC4=C(C=C(C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C3)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


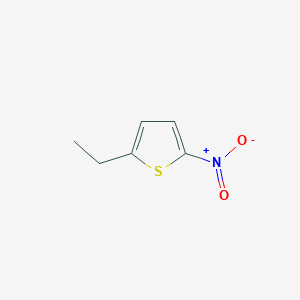
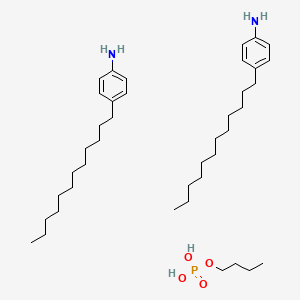
![4-Thia-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14479485.png)
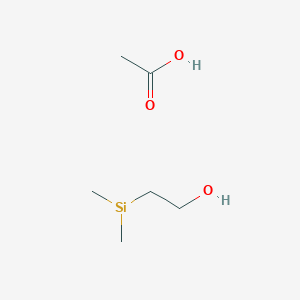
![1,3-Benzenediamine, 4-[(3-aminophenyl)azo]-, monoacetate](/img/structure/B14479487.png)
![[1-(1,3-Dioxolan-2-yl)cyclohexyl]acetonitrile](/img/structure/B14479505.png)
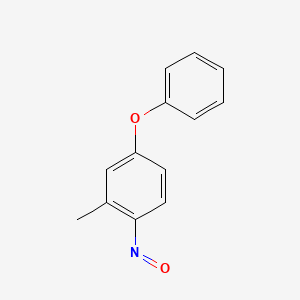
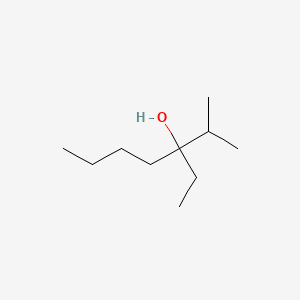
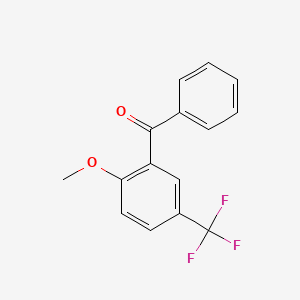
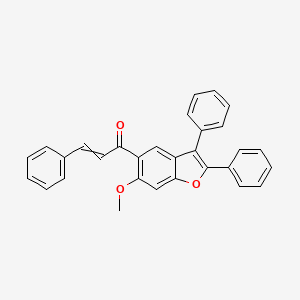
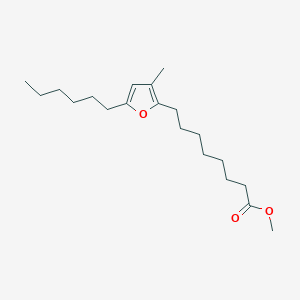
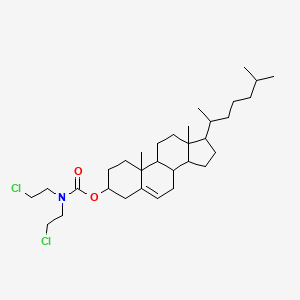
![2-[3-(4-Hydroxyphenyl)propyl]phenol](/img/structure/B14479548.png)
